Cas no 75712-74-2 (4-Chloro-2,5-dimethylpyrimidine)
4-Chloro-2,5-dimethylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-Chloro-2,5-dimethylpyrimidine
- Pyrimidine,4-chloro-2,5-dimethyl-
- 4-Chlor-2,5-dimethyl-pyrimidin
- 4-Chloro-2,5-dimethyl-pyrimidine
- 4-chloro-2,5-dimethylpyrimidine(SALTDATA: FREE)
- Pyrimidine,4-chloro-2,5-dimethyl
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- MDL: MFCD09754455
- Inchi: 1S/C6H7ClN2/c1-4-3-8-5(2)9-6(4)7/h3H,1-2H3
- InChI Key: QOKSKBJSPUYZAL-UHFFFAOYSA-N
- SMILES: ClC1=C(C)C=NC(C)=N1
Computed Properties
- Exact Mass: 142.03000
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 9
- Rotatable Bond Count: 0
Experimental Properties
- Density: 1.184±0.06 g/cm3 (20 ºC 760 Torr),
- Boiling Point: 82-83 ºC (17.5 Torr)
- Flash Point: 88.5±7.4 ºC,
- Refractive Index: 1.5181 (589.3 nm 20 ºC)
- Solubility: Slightly soluble (4.6 g/l) (25 º C),
- PSA: 25.78000
- LogP: 1.74680
4-Chloro-2,5-dimethylpyrimidine Customs Data
- HS CODE:2933599090
- Customs Data:
China Customs Code:
2933599090Overview:
2933599090. Other compounds with pyrimidine ring in structure(Including other compounds with piperazine ring on the structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933599090. other compounds containing a pyrimidine ring (whether or not hydrogenated) or piperazine ring in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
4-Chloro-2,5-dimethylpyrimidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | CBR00286-1G |
4-Chloro-2,5-dimethylpyrimidine |
75712-74-2 | Aldrich | 1G |
¥9507.49 | 2022-02-24 | |
| Matrix Scientific | 177270-1g |
4-Chloro-2,5-dimethylpyrimidine |
75712-74-2 | 1g |
$720.00 | 2023-09-06 | ||
| Matrix Scientific | 177270-5g |
4-Chloro-2,5-dimethylpyrimidine |
75712-74-2 | 5g |
$1530.00 | 2023-09-06 | ||
| Matrix Scientific | 177270-10g |
4-Chloro-2,5-dimethylpyrimidine |
75712-74-2 | 10g |
$2430.00 | 2023-09-06 | ||
| Chemenu | CM128797-1g |
4-chloro-2,5-dimethylpyrimidine |
75712-74-2 | 95% | 1g |
$355 | 2021-08-05 | |
| Chemenu | CM128797-5g |
4-chloro-2,5-dimethylpyrimidine |
75712-74-2 | 95% | 5g |
$1197 | 2021-08-05 | |
| TRC | T776208-10mg |
4-chloro-2,5-dimethylpyrimidine |
75712-74-2 | 10mg |
$ 50.00 | 2022-06-02 | ||
| TRC | T776208-50mg |
4-chloro-2,5-dimethylpyrimidine |
75712-74-2 | 50mg |
$ 95.00 | 2022-06-02 | ||
| TRC | T776208-100mg |
4-chloro-2,5-dimethylpyrimidine |
75712-74-2 | 100mg |
$ 135.00 | 2022-06-02 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-BF289-1g |
4-Chloro-2,5-dimethylpyrimidine |
75712-74-2 | 95+% | 1g |
1876.0CNY | 2021-07-15 |
4-Chloro-2,5-dimethylpyrimidine Suppliers
4-Chloro-2,5-dimethylpyrimidine Related Literature
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Ana G. Neo,Ana Bornadiego,Jesús Díaz,Stefano Marcaccini,Carlos F. Marcos Org. Biomol. Chem., 2013,11, 6546-6555
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Helga Garcia,Rui Ferreira,Marija Petkovic,Jamie L. Ferguson,Maria C. Leitão,H. Q. Nimal Gunaratne,Luís Paulo N. Rebelo Green Chem., 2010,12, 367-369
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Matthew J. Gaunt,Jinquan Yu,Jonathan B. Spencer Chem. Commun., 2001, 1844-1845
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
Additional information on 4-Chloro-2,5-dimethylpyrimidine
Professional Introduction to 4-Chloro-2,5-dimethylpyrimidine (CAS No. 75712-74-2)
4-Chloro-2,5-dimethylpyrimidine, identified by its CAS number 75712-74-2, is a significant compound in the field of chemical and pharmaceutical research. This heterocyclic organic compound features a pyrimidine core substituted with two methyl groups at the 2 and 5 positions, and a chlorine atom at the 4 position. Its unique structural properties make it a valuable intermediate in the synthesis of various pharmacologically active molecules.
The compound’s molecular formula, C₆H₆ClN₂, reflects its composition and suggests potential applications in medicinal chemistry. The presence of both electron-withdrawing and electron-donating groups on the pyrimidine ring enhances its reactivity, making it a versatile building block for drug development. Recent studies have highlighted its role in the synthesis of antiviral and anticancer agents, where the pyrimidine scaffold is a common motif.
In the realm of modern pharmaceutical research, 4-Chloro-2,5-dimethylpyrimidine has garnered attention for its ability to serve as a precursor in the preparation of nucleoside analogs. These analogs are crucial in developing treatments for diseases such as HIV and hepatitis B. The chlorine substituent at the 4-position allows for further functionalization via nucleophilic substitution reactions, enabling the creation of complex molecular architectures.
One of the most compelling aspects of this compound is its utility in cross-coupling reactions. For instance, Suzuki-Miyaura and Buchwald-Hartwig couplings have been employed to introduce aryl or amino groups onto the pyrimidine ring, expanding its pharmacological potential. Such modifications are often key to enhancing drug efficacy and selectivity. The reactivity of 4-Chloro-2,5-dimethylpyrimidine has been leveraged in synthesizing kinase inhibitors, which are pivotal in targeted cancer therapies.
The compound’s significance extends beyond antiviral and anticancer applications. Emerging research suggests its potential in developing antimicrobial agents, where pyrimidine derivatives have shown promising activity against resistant bacterial strains. The structural flexibility offered by the dimethyl substitution pattern allows for fine-tuning of biological activity, making it an attractive candidate for further investigation.
From a synthetic chemistry perspective, CAS No. 75712-74-2 offers a streamlined approach to accessing complex heterocycles. Its stability under various reaction conditions makes it a reliable starting material for multi-step syntheses. Researchers have utilized this compound to develop novel methodologies for constructing fused pyrimidine systems, which are prevalent in many bioactive molecules.
The industrial relevance of 4-Chloro-2,5-dimethylpyrimidine is underscored by its incorporation into several patented processes. These processes highlight its role in large-scale production of pharmaceutical intermediates. The efficiency and scalability of these synthetic routes underscore the compound’s importance in both academic and industrial settings.
In conclusion, 4-Chloro-2,5-dimethylpyrimidine (CAS No. 75712-74-2) is a multifaceted compound with broad applications in medicinal chemistry. Its unique structural features and reactivity make it indispensable in the synthesis of drugs targeting various diseases. As research continues to uncover new therapeutic avenues, this compound is poised to remain at the forefront of pharmaceutical innovation.
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